

# Application Notes and Protocols for 113-O12B in Cancer Vaccine Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 113-O12B

Cat. No.: B11929559

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**113-O12B** is a novel, disulfide bond-containing ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery.<sup>[1]</sup> A key feature of **113-O12B**-based LNPs is their inherent ability to target lymph nodes (LNs) following subcutaneous administration.<sup>[1][2]</sup> This targeted delivery to LNs, the primary site of immune response initiation, makes **113-O12B** a particularly promising excipient for the development of next-generation mRNA cancer vaccines. By concentrating the mRNA payload in antigen-presenting cells (APCs) within the LNs, **113-O12B** LNPs can elicit robust and targeted anti-tumor immune responses while potentially minimizing systemic side effects.<sup>[2][3]</sup>

These application notes provide a comprehensive overview of the use of **113-O12B** in cancer vaccine research, including detailed protocols for LNP formulation, in vivo efficacy studies in a preclinical melanoma model, and methods for immunological analysis.

## Data Presentation

### Table 1: Physicochemical Properties of 113-O12B

Property	Value
Formal Name	tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediy)bis(ethane-2,1-diyl))bis(azanetriyl))tetrapropionate
CAS Number	2803699-72-9
Molecular Formula	C <sub>57</sub> H <sub>111</sub> N <sub>3</sub> O <sub>8</sub> S <sub>8</sub>
Formula Weight	1223.0 g/mol
Purity	≥98%
Solubility	Ethanol: 10 mg/ml
Storage	-20°C

Data sourced from Cayman Chemical.[1]

## Table 2: Optimized Formulation for 113-O12B mRNA LNPs

Component	Molar Ratio (%)	Role
113-O12B	50	Ionizable Cationic Lipid
Cholesterol	38.5	Helper Lipid
DSPC	10	Helper Lipid
DMG-PEG2000	1.5	PEGylated Lipid

This optimized molar ratio is based on the weight ratio provided in Chen et al., 2022 and is critical for achieving efficient lymph node targeting.[3]

## Table 3: In Vivo Efficacy of 113-O12B/mOVA Vaccine in B16F10-OVA Melanoma Model

Treatment Group	Complete Response (CR) Rate	Median Survival
Untreated	0/5	< 25 days
Anti-PD-1 Monotherapy	0/5	Not significantly improved
ALC-0315/mOVA	1/5	~35 days
113-O12B/mOVA	1/5	> 35 days
113-O12B/mOVA + Anti-PD-1	2/5	Significantly prolonged

Data adapted from Chen et al., 2022. The **113-O12B**/mOVA vaccine demonstrated superior tumor growth inhibition and prolonged survival compared to LNPs formulated with the clinically used lipid ALC-0315. Combination with an anti-PD-1 antibody further enhanced the therapeutic effect.[\[3\]](#)

## Experimental Protocols

### Protocol 1: Formulation of **113-O12B** mRNA LNPs

This protocol describes the preparation of **113-O12B** LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

- **113-O12B**
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
- Ethanol, anhydrous
- Citrate buffer (pH 4.0)

- Phosphate-buffered saline (PBS), pH 7.4
- mRNA encoding the antigen of interest
- Microfluidic mixing device (e.g., NanoAssemblr)
- Dialysis cassettes (10 kDa MWCO)

#### Procedure:

- Prepare Lipid Stock Solution:
  - Dissolve **113-O12B**, cholesterol, DSPC, and DMG-PEG2000 in anhydrous ethanol to achieve the molar ratios specified in Table 2. The final total lipid concentration should be between 10-25 mg/mL.
- Prepare mRNA Solution:
  - Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.2-0.5 mg/mL.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
  - Set the flow rate ratio of the aqueous to organic phase to 3:1.
  - Initiate mixing to produce the LNP-mRNA solution.
- Purification:
  - Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
- Characterization:

- Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).
- Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

## Protocol 2: In Vivo Cancer Vaccine Efficacy Study

This protocol details a therapeutic cancer vaccine study in a B16F10 melanoma mouse model.

Materials:

- C57BL/6 mice (female, 6-8 weeks old)
- B16F10-OVA (ovalbumin-expressing) melanoma cells
- **113-O12B**/mOVA LNPs (prepared as in Protocol 1)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- PBS, sterile
- Calipers for tumor measurement

Procedure:

- Tumor Inoculation:
  - Subcutaneously inject  $1 \times 10^6$  B16F10-OVA cells in 100  $\mu$ L of sterile PBS into the right flank of each mouse.
- Treatment Schedule:
  - Begin treatment when tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
  - Vaccination: Administer a prime vaccination on day 0 and a boost vaccination on day 7. For each vaccination, subcutaneously inject 20  $\mu$ g of mRNA encapsulated in **113-O12B**

LNPs in a total volume of 50 µL near the tail base.

- Checkpoint Blockade: For combination therapy groups, intraperitoneally inject 200 µg of anti-PD-1 antibody on days 3, 6, 9, and 12 post-prime vaccination.
- Monitoring:
  - Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
  - Monitor mouse body weight and overall health.
  - Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive morbidity are observed.
- Data Analysis:
  - Plot tumor growth curves for each treatment group.
  - Generate Kaplan-Meier survival curves to assess the impact on overall survival.

## Protocol 3: Immunological Analysis of the Tumor Microenvironment

This protocol describes the isolation and analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

Materials:

- Tumors from treated and control mice
- RPMI 1640 medium
- Collagenase IV, Hyaluronidase, DNase I
- Fetal Bovine Serum (FBS)
- ACK lysis buffer

- Cell strainers (70  $\mu$ m)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
- Live/dead stain
- Flow cytometer

Table 4: Suggested Flow Cytometry Panel for TIL Analysis

Target	Fluorochrome	Cell Population Identified
CD45	AF700	All leukocytes
CD3e	PE-Cy7	T cells
CD8a	APC	Cytotoxic T cells
CD4	FITC	Helper T cells
F4/80	BV605	Macrophages
CD11c	BV785	Dendritic cells
CD86	PE	Activated APCs
MHC-II	PerCP-Cy5.5	Antigen-presenting cells
CD206	BV421	M2-like macrophages
iNOS	Alexa Fluor 488	M1-like macrophages

#### Procedure:

- Tumor Digestion:
  - Excise tumors and mince them into small pieces.
  - Digest the tissue in RPMI containing collagenase IV, hyaluronidase, and DNase I for 30-60 minutes at 37°C with gentle agitation.

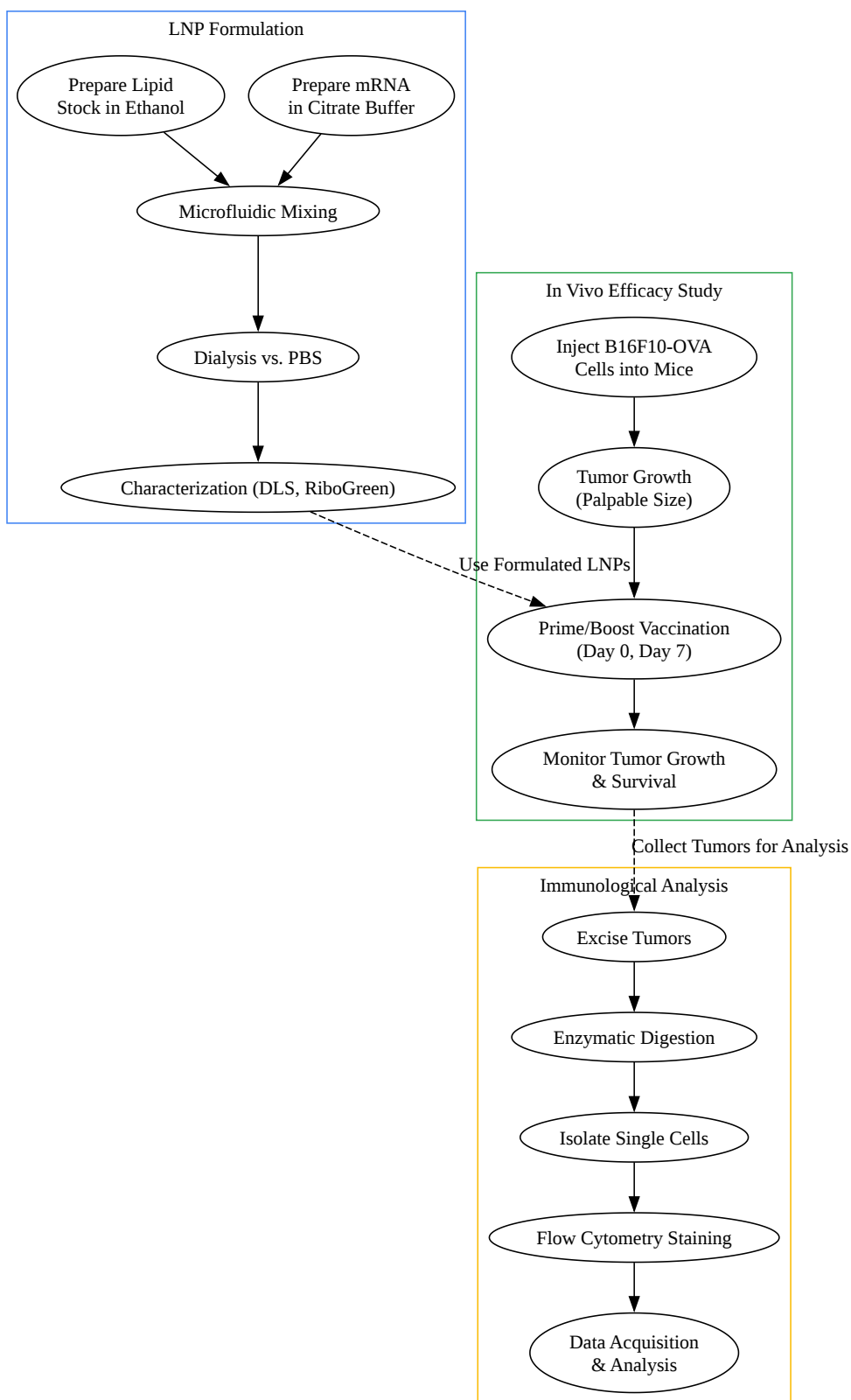
- Cell Isolation:
  - Filter the digested tissue through a 70  $\mu$ m cell strainer to obtain a single-cell suspension.
  - Lyse red blood cells using ACK lysis buffer.
  - Wash the cells with RPMI containing 10% FBS.
- Staining:
  - Stain for viability using a live/dead stain.
  - Block Fc receptors with anti-CD16/32 antibody.
  - Stain for surface markers with the antibody cocktail for 30 minutes on ice.
  - For intracellular markers like iNOS, fix and permeabilize the cells according to the manufacturer's protocol before staining.
- Data Acquisition and Analysis:
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software (e.g., FlowJo) to quantify the populations of interest (e.g., CD8<sup>+</sup> T cells, M1-like macrophages, activated dendritic cells).

## Visualizations

## Signaling Pathways and Experimental Workflows

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)